molecular formula C12H12N2O4 B393050 2-Tert-butyl-5-nitroisoindole-1,3-dione

2-Tert-butyl-5-nitroisoindole-1,3-dione

Cat. No.: B393050
M. Wt: 248.23g/mol
InChI Key: ABGBFKDLXJWKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-nitroisoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl and nitro groups in the molecule suggests that it may exhibit unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group into an isoindole precursor using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    tert-Butylation: Introduction of the tert-butyl group through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclization: Formation of the isoindole ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-nitroisoindole-1,3-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, tin chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

    Reduction: 2-tert-butyl-5-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science, such as the development of novel polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-nitroisoindole-1,3-dione would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the tert-butyl group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-5-nitrobenzene: Similar structure but lacks the isoindole ring.

    5-nitroisoindoline: Similar structure but lacks the tert-butyl group.

    2-tert-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the nitro group.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23g/mol

IUPAC Name

2-tert-butyl-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C12H12N2O4/c1-12(2,3)13-10(15)8-5-4-7(14(17)18)6-9(8)11(13)16/h4-6H,1-3H3

InChI Key

ABGBFKDLXJWKGF-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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